2,6-Dibromo-4-fluoroaniline
Overview
Description
2,6-Dibromo-4-fluoroaniline is a chemical compound with the formula C6H4Br2FN . It appears as a grey-purple to brown crystalline powder . This compound has been employed in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .
Molecular Structure Analysis
The crystal structure of 2,6-Dibromo-4-fluoroaniline is monoclinic, with a space group of P 2 1 / c . The asymmetric unit of the title crystal structure contains Br, F, N, and H atoms .Physical And Chemical Properties Analysis
2,6-Dibromo-4-fluoroaniline has a density of 2.1±0.1 g/cm3, a boiling point of 265.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.3±3.0 kJ/mol, and it has a flash point of 114.2±25.9 °C . The compound has a molar refractivity of 45.9±0.3 cm3 .Scientific Research Applications
1. Crystallography
- Application : The crystal structure of 2,6-dibromo-4-fluoroaniline was studied .
- Method : Crystals suitable for the diffraction study were obtained upon free evaporation of a solution of the compound in iso-propanol at ambient conditions .
- Results : The crystal structure was determined and the data was compared with the observed data .
2. Quantum Chemical Calculations
- Application : Quantum chemical calculations of the spectroscopic properties and nonlinear optical (NLO) activity of 2,6-dibromo-4-fluoroaniline were performed .
- Method : The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-4-fluoroaniline in the solid phase were recorded and analyzed .
- Results : The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .
3. Material Science
- Application : A conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline is used as hole-transporting material in perovskite solar cells and OLEDs .
4. HPLC Analysis
- Application : 4-Bromo-2,6-difluoroaniline was used in synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizing reagent for the determination of aminothiols by HPLC .
5. Asymmetric Synthesis
- Application : 2,6-Dibromo-4-fluoroaniline was employed in the asymmetric synthesis of a prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .
6. Liquid Crystal Materials
- Application : 2,6-Dibromo-4-fluoroaniline is used as an intermediate in the production of liquid crystal materials .
7. Synthesis of Prostaglandin D2 Receptor Antagonist
- Application : 2,6-Dibromo-4-fluoroaniline was employed in the asymmetric synthesis of a prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .
8. Liquid Crystal Materials
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dibromo-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLZFGCNLDYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287631 | |
Record name | 2,6-Dibromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-fluoroaniline | |
CAS RN |
344-18-3 | |
Record name | 2,6-Dibromo-4-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 344-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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